molecular formula C20H23FN2O4S B6557244 2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040670-68-5

2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

Cat. No.: B6557244
CAS No.: 1040670-68-5
M. Wt: 406.5 g/mol
InChI Key: LNKXIVAHYODRLC-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenoxy group attached to an acetamide backbone, which is further linked via a three-carbon propyl chain to a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. The fluorine atom enhances electronegativity and metabolic stability, while the tetrahydroisoquinoline sulfonyl group may contribute to hydrogen bonding and receptor interactions.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c21-18-6-8-19(9-7-18)27-15-20(24)22-11-3-13-28(25,26)23-12-10-16-4-1-2-5-17(16)14-23/h1-2,4-9H,3,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXIVAHYODRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a derivative of tetrahydroisoquinoline and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • 4-Fluorophenoxy group : Enhances lipophilicity and biological activity.
  • Tetrahydroisoquinoline moiety : Known for neuroprotective effects and potential in treating neurodegenerative diseases.
  • Sulfonamide linkage : Often associated with antibacterial and anti-inflammatory properties.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study by Karger et al. (2015) demonstrated that derivatives like 1-methyl-tetrahydroisoquinoline (1-MeTIQ) can mitigate neurotoxicity induced by MPTP in animal models. This suggests that compounds containing the tetrahydroisoquinoline framework may offer protective benefits against neurodegeneration .

Antioxidant Properties

The antioxidant capacity of tetrahydroisoquinoline derivatives has been highlighted in various studies. These compounds can reduce oxidative stress by scavenging free radicals, potentially preventing cellular damage in neuronal tissues .

Antimicrobial Activity

Compounds similar to this compound have shown promise as antimicrobial agents. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth through interference with folic acid synthesis .

The biological activities of this compound are believed to arise from several mechanisms:

  • Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in neurotransmitter metabolism, it may enhance dopaminergic signaling.
  • Modulation of Receptor Activity : It may act on various receptors implicated in neuroprotection and inflammation.

Case Studies

StudyFindings
Karger et al. (2015)1-MeTIQ showed significant inhibition of MPTP-induced neurotoxicity in rats.
Sigma-Aldrich ResearchCompounds with similar structures exhibited inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), suggesting potential for modulating neurotransmitter levels .
PubMed AnalysisTetrahydroisoquinoline derivatives were found to have varying effects on dopaminergic discharge rates, indicating a complex interaction with neuronal signaling pathways .

Comparison with Similar Compounds

Tacrine-Coumarin Hybrids ()

Compounds 2a, 2b, and 2c in share an acetamide backbone but incorporate tetrahydroacridin-9-ylamino groups instead of tetrahydroisoquinoline sulfonyl moieties. For example:

  • 2a: 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]acetamide.

Key Differences :

  • Core Structure: The target compound’s tetrahydroisoquinoline sulfonyl group is smaller and more rigid than the tetrahydroacridine in tacrine-coumarin hybrids. This may reduce steric hindrance in enzyme binding pockets.
  • Biological Activity : Tacrine-coumarin hybrids inhibit topoisomerases and show antitumor effects on A549 cells. The sulfonyl group in the target compound may instead favor protease or kinase inhibition due to its hydrogen-bonding capacity .

Phenoxyacetamide Derivatives ()

Compounds e, f, g, and h in feature phenoxyacetamide scaffolds but differ in substituents and side chains:

  • e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
  • h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide.

Key Differences :

  • Phenoxy Substituents: The 4-fluorophenoxy group in the target compound is more electronegative than the 2,6-dimethylphenoxy groups in e–h, enhancing resistance to oxidative metabolism.
  • Side Chains: The diphenylhexan and benzyl-oxazinan moieties in e and h introduce stereochemical complexity, likely improving target specificity but reducing solubility. The target compound’s simpler propyl-tetrahydroisoquinoline sulfonyl chain balances solubility and receptor engagement .

GPCR-Targeting Sulfonamides ()

lists GPCR ligands like L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide), which shares a sulfonamide group with the target compound.

Key Differences :

  • Sulfonamide Position: In L748337, the sulfonamide is part of a phenylsulfonylaminoethyl side chain, whereas the target compound integrates sulfonyl directly into the tetrahydroisoquinoline scaffold. This may alter binding kinetics to sulfonamide-sensitive receptors like endothelin or vasopressin receptors.
  • Fluorine vs. Hydroxy Groups: The 4-fluorophenoxy group in the target compound lacks the hydroxypropoxy moiety in L748337, reducing polarity but increasing passive diffusion across membranes .

Data Table: Structural and Predicted Pharmacokinetic Comparisons

Compound Molecular Weight logP (Predicted) Key Functional Groups Potential Targets
Target Compound ~446.5 g/mol 2.8 4-fluorophenoxy, tetrahydroisoquinoline sulfonyl Proteases, GPCRs, Kinases
Tacrine-Coumarin 2a ~580.6 g/mol 3.5 Coumarin, tetrahydroacridin Topoisomerases, A549 cancer cells
Phenoxyacetamide e ~498.6 g/mol 3.2 2,6-dimethylphenoxy, diphenylhexan Antimicrobial targets
GPCR Ligand L748337 ~550.6 g/mol 2.5 Hydroxypropoxy, phenylsulfonylamino GPCRs (e.g., adrenergic receptors)

Research Implications

The target compound’s unique structure suggests advantages over analogs:

  • Metabolic Stability: The 4-fluorophenoxy group resists CYP450-mediated oxidation compared to methyl or hydroxy substituents .
  • Target Selectivity: The tetrahydroisoquinoline sulfonyl group may enable selective inhibition of sulfonamide-sensitive enzymes, avoiding off-target effects seen in tacrine-coumarin hybrids .

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